molecular formula C10H8Cl2O2 B6248363 2-chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one CAS No. 1713-16-2

2-chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one

Cat. No.: B6248363
CAS No.: 1713-16-2
M. Wt: 231.07 g/mol
InChI Key: AODZFAGHJHMZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one is an organic compound with the molecular formula C10H8Cl2O2. It is characterized by the presence of two chlorine atoms and a phenyl ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one typically involves the chlorination of 1-[3-(2-chloroacetyl)phenyl]ethan-1-one. This can be achieved through the following steps:

    Starting Material: The process begins with 1-[3-(2-chloroacetyl)phenyl]ethan-1-one.

    Chlorination: The compound is subjected to chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain high-purity this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can yield alcohols or amines depending on the reagents used.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of phenyl derivatives with various functional groups.

    Oxidation: Production of benzoic acid derivatives.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one: Similar in structure but with different substituents.

    1-[3-(2-chloroacetyl)phenyl]ethan-1-one: Lacks the additional chlorine atom.

    2-chloro-1-(3,4-difluorophenyl)ethan-1-one: Contains fluorine atoms instead of chlorine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

1713-16-2

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

2-chloro-1-[3-(2-chloroacetyl)phenyl]ethanone

InChI

InChI=1S/C10H8Cl2O2/c11-5-9(13)7-2-1-3-8(4-7)10(14)6-12/h1-4H,5-6H2

InChI Key

AODZFAGHJHMZSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CCl)C(=O)CCl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.